{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene
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Overview
Description
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is an organic compound with a complex structure that includes a benzene ring and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 5,5,5-trichloro-2-methylpentan-2-ol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted benzene derivatives.
Scientific Research Applications
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}toluene: Similar structure but with a toluene ring instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}aniline: Features an aniline group instead of benzene.
Uniqueness
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is unique due to its specific combination of a trichloromethyl group and a benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61446-91-1 |
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Molecular Formula |
C13H17Cl3O |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
(5,5,5-trichloro-2-methylpentan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C13H17Cl3O/c1-12(2,8-9-13(14,15)16)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
BRPGRYZXIPUEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(Cl)(Cl)Cl)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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